N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide
Description
N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a pyrazine ring and an oxazole-derived carboxamide group. This structure combines three distinct heterocyclic systems (thiazole, pyrazine, and oxazole), which are known to confer diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The 5-methyl-1,2-oxazol-3-yl group enhances metabolic stability, while the pyrazine moiety may contribute to π-π stacking interactions in biological targets, such as viral proteases or kinases . Its synthesis typically involves multi-step heterocyclic condensation and carboxamide coupling, though specific protocols remain proprietary in most literature sources .
Propriétés
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2S/c1-7-4-10(17-19-7)16-11(18)9-6-20-12(15-9)8-5-13-2-3-14-8/h2-6H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFISWKTVQNRQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CSC(=N2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the 1,3-thiazole ring: This can be achieved through the Hantz
Activité Biologique
N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, mechanisms of action, and synthesis pathways.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₅H₁₉N₅O₂S
- Molecular Weight : 333.4 g/mol
- CAS Number : 1421482-94-1
Anticancer Activity
Research indicates that thiazole derivatives, including N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide, exhibit significant anticancer properties.
-
Mechanism of Action :
- These compounds have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies have demonstrated that thiazole derivatives can inhibit the activity of protein kinases involved in cancer progression .
- The compound's ability to modulate nuclear factor kappa B (NFκB) signaling pathways has been highlighted as a critical mechanism in its anticancer effects .
-
Case Studies :
- In vitro studies on HepG2 (liver cancer) and PC12 (neuroblastoma) cell lines have shown that specific thiazole derivatives possess cytotoxic effects with IC50 values indicating potent activity against these cells .
- A comparative study demonstrated that thiazoles with specific substituents exhibited enhanced activity against a range of cancer types, including non-small cell lung cancer and breast cancer .
Antioxidant Activity
The compound also exhibits antioxidant properties, which contribute to its therapeutic potential. Antioxidants play a vital role in mitigating oxidative stress associated with various diseases, including cancer and neurodegenerative disorders.
Synthesis Pathways
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions.
- Synthetic Routes :
- The initial step often includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors.
- Subsequent steps involve the introduction of the thiazole and pyrazine moieties through nucleophilic substitutions or coupling reactions .
Comparative Analysis
A comparison with similar compounds reveals unique aspects of N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Thiazole Derivative A | Anticancer | NFκB Inhibition |
| Thiazole Derivative B | Antioxidant | Free Radical Scavenging |
| N-(5-methyl-1,2-oxazol-3-y)-2-(pyrazin-2-y)-1,3-thiazole | Anticancer & Antioxidant | Cell Cycle Disruption & NFκB Modulation |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
To contextualize the unique properties of N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide, a comparative analysis with structurally or functionally related compounds is provided below.
Table 1: Structural and Functional Comparison
Key Findings
Structural Complexity and Bioactivity :
- The target compound’s thiazole-pyrazine-oxazole triad distinguishes it from simpler sulfonamide derivatives (e.g., M10 in ) and triazole-thioacetamides (). The pyrazine ring likely enhances binding to enzymes like SARS-CoV-2 main protease (Mpro) compared to M10’s imidazole-diazenyl group, which showed moderate activity .
- In contrast, the triazole-pyrazole derivatives in exhibit broader antimicrobial activity due to their flexible alkyl chains and sulfur atoms, which improve membrane penetration .
The target compound’s synthesis likely requires stringent conditions due to its three heterocyclic systems, whereas M10 and 3b are simpler to functionalize .
Drug-Likeness and ADMET :
- M10 and the target compound both demonstrate favorable ADMET profiles, with the 5-methyloxazole group reducing metabolic degradation . However, the nitro group in 5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide () may raise toxicity concerns, limiting its therapeutic utility .
Conversely, sulfonamide-isoindole hybrids (e.g., 3b) show stronger anticancer activity, possibly due to topoisomerase interaction .
Implications for Drug Design
- Heterocyclic Diversity : Combining pyrazine with thiazole and oxazole enhances target specificity but may complicate synthetic scalability.
- Substituent Optimization : Replacing nitro groups (as in ) with pyrazine or imidazole moieties could mitigate toxicity while retaining efficacy.
- Synthetic Innovation: Adopting microwave or flow-chemistry techniques (as in ) could improve yields for complex heterocycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
